molecular formula C17H22N2O2 B2526059 tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate CAS No. 946384-57-2

tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate

Cat. No.: B2526059
CAS No.: 946384-57-2
M. Wt: 286.375
InChI Key: PXZWEXYHJVPBJP-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C17H22N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, an amino group, and a naphthalene ring, which contribute to its unique chemical properties .

Scientific Research Applications

tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor binding studies due to its structural properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate involves several steps. One common method starts with the reaction of tert-butyl carbamate with 2-naphthylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.

Properties

IUPAC Name

tert-butyl N-(2-amino-1-naphthalen-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-15(11-18)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWEXYHJVPBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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